N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzothiazole moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with an appropriate nucleophile.
Formation of the Glycinamide Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups (if present) or at the benzothiazole ring, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiazole moiety, for example, can engage in π-π stacking interactions or hydrogen bonding, while the methylsulfonyl group can participate in electrostatic interactions.
Comparison with Similar Compounds
Similar compounds to N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide include:
N~2~-(3-chlorophenyl)-N-[4-(benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide: Lacks the methyl group on the benzothiazole ring.
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]glycinamide: Lacks the methylsulfonyl group.
N~2~-(3-chlorophenyl)-N-[4-(benzothiazol-2-yl)phenyl]glycinamide: Lacks both the methyl group on the benzothiazole ring and the methylsulfonyl group.
The uniqueness of N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide lies in its combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-15-6-11-20-21(12-15)31-23(26-20)16-7-9-18(10-8-16)25-22(28)14-27(32(2,29)30)19-5-3-4-17(24)13-19/h3-13H,14H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMIDGOXSQLNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=CC(=CC=C4)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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